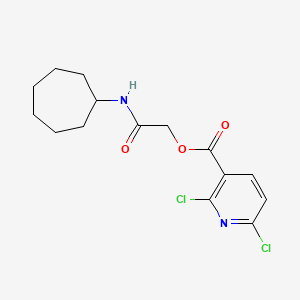

![molecular formula C20H19N5O2 B2435518 N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1031559-21-3](/img/structure/B2435518.png)

N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

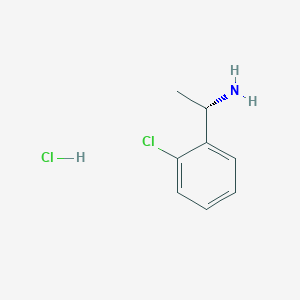

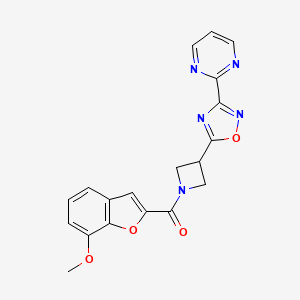

“N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a class of compounds known as triazoloquinoxalines, which have been studied for their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide”, involves the use of commercially available reagents . The methods provide quick and multigram access to the target derivatives .Molecular Structure Analysis

The molecular structure of “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is based on the [1,2,4]triazolo[4,3-a]quinoxaline platform . This platform is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” are based on the [1,2,4]triazolo[4,3-a]quinoxaline platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

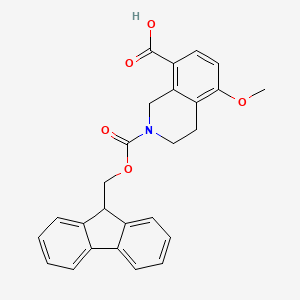

Compounds with the triazoloquinoxaline scaffold, similar to N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, have been synthesized using diversified methods, including Ugi four-component reactions followed by copper-catalyzed tandem reactions. These methods facilitate the rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the compound's potential as a versatile intermediate for creating a wide range of structurally diverse molecules with possible applications in medicinal chemistry and drug design (An et al., 2017).

Biological Activities

Anticonvulsant Properties

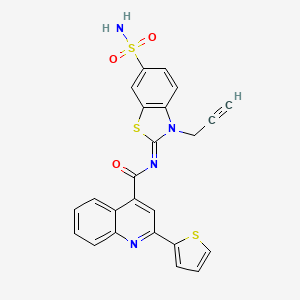

Derivatives of the triazoloquinoxaline scaffold have shown potential anticonvulsant properties. For instance, certain novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have displayed significant anticonvulsant activities, suggesting their application in developing new therapeutic agents for epilepsy (Alswah et al., 2013).

Antimicrobial and Antiprotozoal Effects

Quinoxaline-oxadiazole hybrids, related to the chemical structure of interest, have been synthesized and assessed for their antimicrobial and antiprotozoal activities. Some of these compounds, including their in vivo efficacy against Trypanosoma cruzi, have shown promising results, highlighting their potential as novel agents for treating microbial and protozoal infections (Patel et al., 2017).

Mecanismo De Acción

Target of Action

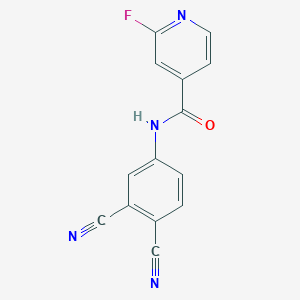

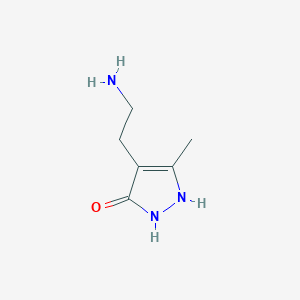

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have shown cytotoxic activities on various cancer cell lines .

Mode of Action

It’s worth noting that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to interact with dna, acting as dna intercalators . This interaction can disrupt the DNA replication process, leading to cell death .

Biochemical Pathways

Similar compounds have been found to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may induce apoptosis, a form of programmed cell death.

Result of Action

Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have demonstrated cytotoxic activities against various cancer cell lines .

Direcciones Futuras

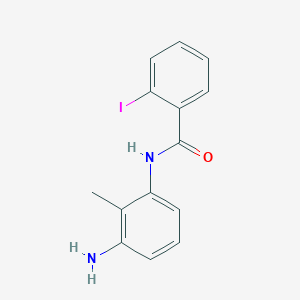

The future directions for research on “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” and similar compounds could involve further exploration of their medicinal chemistry applications . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Propiedades

IUPAC Name |

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-12-8-13(2)19(14(3)9-12)22-18(26)11-24-20(27)25-16-7-5-4-6-15(16)21-10-17(25)23-24/h4-10H,11H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKCZSMBYCIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Methylanilino)-2H-triazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B2435440.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)

![2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine](/img/structure/B2435446.png)

![1-Prop-2-enoyl-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2435448.png)

![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)